molecular formula C8H13BrO B6251344 2-(2-bromoethyl)cyclohexan-1-one CAS No. 152668-03-6

2-(2-bromoethyl)cyclohexan-1-one

Cat. No.: B6251344
CAS No.: 152668-03-6
M. Wt: 205.1
InChI Key:
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Description

2-(2-Bromoethyl)cyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a bromoethyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the bromination of cyclohexanone followed by the introduction of an ethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride (CCl4). The reaction conditions often include heating and stirring to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: 2-(2-Hydroxyethyl)cyclohexan-1-one.

    Elimination: 2-Cyclohexylethene.

    Oxidation: 2-(2-Bromoethyl)cyclohexanoic acid.

    Reduction: 2-(2-Bromoethyl)cyclohexanol.

Scientific Research Applications

2-(2-Bromoethyl)cyclohexan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)cyclohexan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution and elimination reactions, while the ketone group can participate in redox reactions. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)cyclohexan-1-one: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Iodoethyl)cyclohexan-1-one: Similar structure but with an iodine atom instead of bromine.

    Cyclohexanone: Lacks the bromoethyl group but shares the cyclohexane ring and ketone functional group.

Uniqueness

2-(2-Bromoethyl)cyclohexan-1-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

152668-03-6

Molecular Formula

C8H13BrO

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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